molecular formula C13H16O3 B7885070 Methyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 5107-93-7

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No.: B7885070
CAS No.: 5107-93-7
M. Wt: 220.26 g/mol
InChI Key: COSCRJLYEZUUMW-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C13H16O3. It is a cyclobutane derivative that features a benzyloxy group attached to the third carbon of the cyclobutane ring and a methyl ester group attached to the carboxylate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable acid catalyst to form the benzyloxycyclobutanone intermediate. This intermediate is then subjected to esterification with methanol and a strong acid such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(benzyloxy)cyclobutanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxy)cyclobutanecarboxylate
  • Methyl 3-(ethoxy)cyclobutanecarboxylate
  • Methyl 3-(phenoxy)cyclobutanecarboxylate

Uniqueness

Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in aromatic interactions and increases its lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring, a benzyloxy group, and an ester functional group. Its molecular structure contributes to its biological activity through mechanisms such as enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzyloxy group enhances binding affinity to enzymes or receptors, while the cyclobutane ring provides structural rigidity, facilitating interactions that can modulate biological pathways. The carboxylic acid moiety can participate in hydrogen bonding, influencing the compound's overall activity.

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism may involve the induction of apoptosis and the inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation.

Insecticidal Activity

Recent investigations have highlighted the larvicidal activity of derivatives related to this compound against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The compound exhibited significant larvicidal effects with low toxicity to non-target organisms, making it a candidate for developing new insecticides .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of cancer cell proliferation with IC50 values indicating potency against specific cancer types.
Study BAnti-inflammatory EffectsDemonstrated reduction in TNF-alpha production in macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions.
Study CInsecticidal ActivityReported LC50 values for larvicidal activity against Aedes aegypti, highlighting effectiveness compared to traditional insecticides .

Properties

IUPAC Name

methyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCRJLYEZUUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965355, DTXSID101218003
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-93-7, 84182-50-3
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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